molecular formula C10H12INO2 B3093953 N-ethyl-2-(4-iodophenoxy)acetamide CAS No. 1251234-96-4

N-ethyl-2-(4-iodophenoxy)acetamide

Cat. No.: B3093953
CAS No.: 1251234-96-4
M. Wt: 305.11 g/mol
InChI Key: LDYMABUXULDCPS-UHFFFAOYSA-N
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Description

N-ethyl-2-(4-iodophenoxy)acetamide is a versatile chemical compound with the molecular formula C10H12INO2. It is characterized by the presence of an ethyl group, an iodophenoxy group, and an acetamide moiety. This compound is used in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(4-iodophenoxy)acetamide typically involves the halogenation of a precursor compound followed by a series of reactions to introduce the ethyl and acetamide groups. One common method includes the following steps :

    Halogenation: A compound is halogenated using a halogenating agent to introduce the iodine atom.

    Hydrolysis: The halogenated compound undergoes hydrolysis to form an intermediate.

    Esterification: The intermediate is esterified to introduce the ethyl group.

    Amine Transesterification: The esterified compound undergoes amine transesterification to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for higher yields and cost-effectiveness. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(4-iodophenoxy)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its chemical structure.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form corresponding acids or amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .

Scientific Research Applications

N-ethyl-2-(4-iodophenoxy)acetamide is widely used in scientific research due to its unique properties. Some of its applications include:

    Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.

    Material Science: It is utilized in the development of new materials with specific properties.

    Biological Studies: The compound is used in various biological assays to study its effects on different biological systems.

Mechanism of Action

The mechanism of action of N-ethyl-2-(4-iodophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N-ethyl-2-(4-iodophenoxy)acetamide can be compared with other similar compounds, such as phenoxyacetamides and their derivatives. Some similar compounds include :

    Phenoxyacetamide: A compound with similar structural features but without the ethyl and iodine groups.

    N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide: A derivative with additional functional groups that confer different properties.

    N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide: Another derivative with unique pharmacological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

N-ethyl-2-(4-iodophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO2/c1-2-12-10(13)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYMABUXULDCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)COC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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